![molecular formula C5H13N2O4P B13834762 [(1S)-1-aminoethyl]-[(2S)-2-aminopropanoyl]oxyphosphinic acid](/img/structure/B13834762.png)
[(1S)-1-aminoethyl]-[(2S)-2-aminopropanoyl]oxyphosphinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1S)-1-aminoethyl]-[(2S)-2-aminopropanoyl]oxyphosphinic acid is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes both amino and phosphinic acid functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-1-aminoethyl]-[(2S)-2-aminopropanoyl]oxyphosphinic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Aminoethyl Intermediate: This step involves the reaction of an appropriate starting material with an amine to form the aminoethyl intermediate.
Coupling with Aminopropanoyl Group: The aminoethyl intermediate is then coupled with a protected aminopropanoyl group under specific reaction conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Deprotection and Phosphorylation: The protected aminopropanoyl group is deprotected, and the resulting compound is phosphorylated using a suitable phosphorylating agent, such as phosphorus oxychloride (POCl3), to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
[(1S)-1-aminoethyl]-[(2S)-2-aminopropanoyl]oxyphosphinic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The phosphinic acid group can be reduced to form phosphine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield oxo derivatives, while substitution reactions can produce a variety of substituted amino derivatives.
科学研究应用
[(1S)-1-aminoethyl]-[(2S)-2-aminopropanoyl]oxyphosphinic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease processes.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of [(1S)-1-aminoethyl]-[(2S)-2-aminopropanoyl]oxyphosphinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The presence of both amino and phosphinic acid groups allows it to form strong interactions with target molecules, enhancing its efficacy.
相似化合物的比较
Similar Compounds
[(1S)-1-aminoethyl]-[(2S)-2-aminopropanoyl]oxyphosphonic acid: Similar structure but with a phosphonic acid group instead of a phosphinic acid group.
[(1S)-1-aminoethyl]-[(2S)-2-aminopropanoyl]oxyphosphonous acid: Similar structure but with a phosphonous acid group.
Uniqueness
[(1S)-1-aminoethyl]-[(2S)-2-aminopropanoyl]oxyphosphinic acid is unique due to the presence of both amino and phosphinic acid groups, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C5H13N2O4P |
|---|---|
分子量 |
196.14 g/mol |
IUPAC 名称 |
[(1S)-1-aminoethyl]-[(2S)-2-aminopropanoyl]oxyphosphinic acid |
InChI |
InChI=1S/C5H13N2O4P/c1-3(6)5(8)11-12(9,10)4(2)7/h3-4H,6-7H2,1-2H3,(H,9,10)/t3-,4-/m0/s1 |
InChI 键 |
LPSTZUQOCPPUIA-IMJSIDKUSA-N |
手性 SMILES |
C[C@@H](C(=O)OP(=O)([C@@H](C)N)O)N |
规范 SMILES |
CC(C(=O)OP(=O)(C(C)N)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



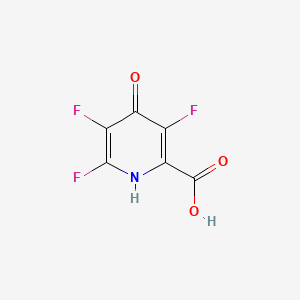
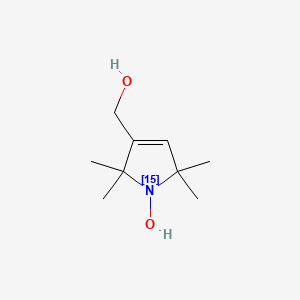
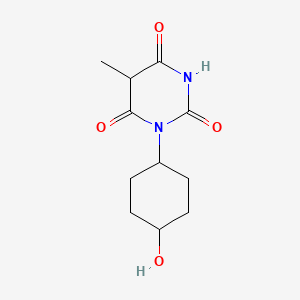

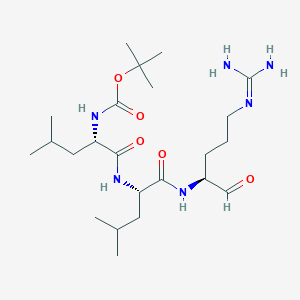
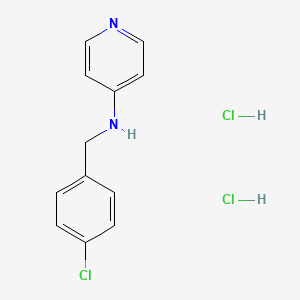
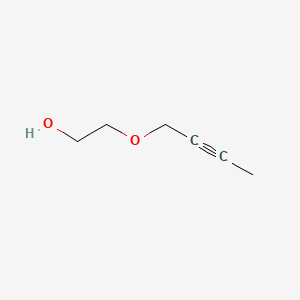
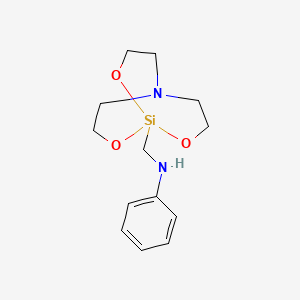
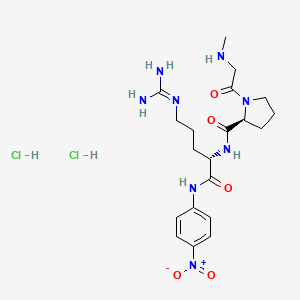

![ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B13834747.png)
![3-Amino-5-[1-(4-dimethylamino-phenyl)-meth-(Z)-ylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B13834749.png)
![Propanamide, 2-methyl-n-[(2-propenylamino)thioxomethyl]-](/img/structure/B13834775.png)
